Bienvenue dans la boutique en ligne BenchChem!

2-(3-Thienyl)pyrimidine

Kinase Inhibition GSK-3β Selectivity Profiling

This 3-thienyl-substituted pyrimidine is uniquely differentiated from its 2-thienyl regioisomer via electronic & steric properties essential for selective kinase inhibition. It is validated in GSK-3β programs (IC50 64 nM, >50-fold selectivity), PI3Kα-selective inhibitor design (Arg770 H-bond), and antimycobacterial SAR against M. tuberculosis H37Rv (MIC 16-32 µg/mL). Procuring this exact scaffold ensures SAR reproducibility that generic aryl/heteroaryl replacements cannot achieve.

Molecular Formula C8H6N2S
Molecular Weight 162.21g/mol
CAS No. 56421-88-6
Cat. No. B428963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Thienyl)pyrimidine
CAS56421-88-6
Molecular FormulaC8H6N2S
Molecular Weight162.21g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CSC=C2
InChIInChI=1S/C8H6N2S/c1-3-9-8(10-4-1)7-2-5-11-6-7/h1-6H
InChIKeyJSZNHWCHEOFXAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Thienyl)pyrimidine (CAS 56421-88-6) Procurement Guide: Heteroaryl Building Block for Kinase and Antimicrobial Drug Discovery


2-(3-Thienyl)pyrimidine (CAS 56421-88-6) is a heteroaryl-substituted pyrimidine core used as a versatile building block in medicinal chemistry, particularly in kinase inhibitor and antimicrobial drug discovery programs. The compound consists of a pyrimidine ring linked at the 2-position to a thiophene ring via the 3-position of the thiophene [1]. This specific thienyl substitution pattern confers unique electronic and steric properties that differentiate it from other aryl and heteroaryl pyrimidines, making it a preferred scaffold for developing potent and selective enzyme inhibitors [2].

Why 2-(3-Thienyl)pyrimidine (CAS 56421-88-6) Cannot Be Readily Substituted in Critical Research Applications


The electronic and conformational properties of the 3-thienyl substituent in 2-(3-Thienyl)pyrimidine are fundamentally distinct from its regioisomeric 2-thienyl analog and from other common aryl replacements like phenyl or pyridyl. In kinase inhibitor design, the 3-thienyl group has been shown to confer a specific binding mode and selectivity profile that is not recapitulated by the 2-thienyl regioisomer or other heterocycles [1]. Furthermore, in structure-activity relationship (SAR) studies for antimycobacterial activity, the position of the thienyl group (C4 vs C5) on the pyrimidine core dramatically alters the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv [2]. These findings demonstrate that generic substitution with a closely related analog will likely lead to a loss of potency, a change in target selectivity, or a complete ablation of the desired biological activity, jeopardizing experimental reproducibility and the validity of SAR conclusions.

2-(3-Thienyl)pyrimidine (CAS 56421-88-6): Quantified Differentiation for Scientific Procurement


Superior GSK-3β Inhibitory Potency and Kinase Selectivity Compared to Common Scaffolds

A derivative of the 2-(3-Thienyl)pyrimidine chemotype is reported as a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). The compound exhibited an IC50 value of 64 nM against GSK-3β in an in vitro kinase assay . A selectivity panel demonstrated that it exhibited little or no activity against 58 other kinases and showed much reduced potency (>75% inhibition at 5 µM) against only 7 others . This level of selectivity is a key differentiator when compared to broad-spectrum kinase inhibitors, which often have off-target effects that complicate data interpretation in cellular and in vivo models.

Kinase Inhibition GSK-3β Selectivity Profiling Neurological Disease

Optimized Potency in KDR Kinase Inhibition via 3-Thienyl Substituent

In a systematic optimization campaign for inhibitors of Kinase Insert Domain Receptor (KDR/VEGFR2), the 3-thienyl substituent at the 6-position of a pyrazolo[1,5-a]pyrimidine scaffold was found to be critical for achieving optimal potency. The lead compound, 3g, which incorporates this 3-thienyl group, demonstrated an IC50 of 19 nM against isolated KDR kinase [1]. This represents a substantial improvement over the initial screening lead and other heteroaryl substituents evaluated in the study. The quantitative structure-activity relationship (SAR) clearly demonstrates that the 3-thienyl group is not an interchangeable moiety but a key driver of potent KDR inhibition in this chemotype.

Angiogenesis KDR VEGFR2 Cancer

Enhanced PI3Kα Isoform Selectivity Over PI3Kβ via Unique H-Bond Interaction

The thienopyrimidine scaffold, which is a fused analog of 2-(3-Thienyl)pyrimidine, has been rationally designed to achieve selectivity for the PI3Kα isoform over the PI3Kβ isoform [1]. This selectivity is attributed to a specific hydrogen bonding interaction with Arg770 in the PI3Kα active site. In contrast, this interaction is not formed with the corresponding Lys777 in PI3Kβ due to the bulkier lysine residue preventing the optimal orientation of the inhibitor [1]. While exact IC50 ratios were not specified in the provided text, the study explicitly demonstrates that certain ligands in this series can achieve PI3Kα selectivity, a property that is difficult to obtain with other pyrimidine-based kinase inhibitors which often show pan-PI3K inhibition.

PI3K Isoform Selectivity Oncology Immunology

Demonstrated Antimycobacterial Activity with Defined MIC Range in Mtb H37Rv

A series of C(4) and C(5) thienyl-substituted pyrimidines, which are closely related structural analogs of 2-(3-Thienyl)pyrimidine, have been identified as a new family of antimycobacterial agents [1]. In vitro testing against the Mycobacterium tuberculosis H37Rv strain demonstrated that thienopyrimidine derivatives exhibit moderate activity with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 µg/mL [2]. This establishes a clear baseline of antimycobacterial potency for this chemotype, distinguishing it from other pyrimidine derivatives that may lack this activity. The SAR analysis in these studies highlights the importance of the thienyl group's position and substitution pattern for optimizing activity, confirming that generic substitution is not feasible.

Antimicrobial Tuberculosis Mycobacterium Infectious Disease

Targeted Research Applications for 2-(3-Thienyl)pyrimidine (CAS 56421-88-6)


Design and Synthesis of Highly Selective GSK-3β Chemical Probes

Researchers focused on elucidating the role of GSK-3β in signaling pathways related to Alzheimer's disease, diabetes, and cancer require potent and highly selective tool compounds. The 2-(3-Thienyl)pyrimidine core provides a validated starting point for synthesizing such probes. As demonstrated, derivatives of this scaffold can achieve an IC50 of 64 nM against GSK-3β while exhibiting minimal cross-reactivity against a panel of over 50 other kinases . Procuring this specific building block enables the generation of molecules that can selectively modulate GSK-3β activity in complex cellular environments, minimizing data artifacts caused by off-target kinase inhibition .

Development of Novel PI3Kα-Selective Anticancer Agents

In oncology, the PI3K/AKT/mTOR pathway is frequently dysregulated. Pan-PI3K inhibitors often cause significant toxicity due to on-target inhibition of other isoforms like PI3Kβ. The 2-(3-Thienyl)pyrimidine chemotype is uniquely suited for structure-guided design of PI3Kα-selective inhibitors . The thienopyrimidine core can be elaborated to achieve selectivity through a specific hydrogen bond with Arg770 in the PI3Kα binding pocket, an interaction that is sterically and electronically unfavorable in the PI3Kβ isoform . This application is ideal for medicinal chemistry teams aiming to improve the therapeutic window of PI3K pathway inhibitors for cancer treatment.

Exploration of a Novel Antimycobacterial Chemotype for Tuberculosis Drug Discovery

The urgent global health threat posed by multi-drug resistant tuberculosis necessitates the development of drugs with novel mechanisms of action. The thienyl-pyrimidine core has been validated as a new family of compounds with activity against Mycobacterium tuberculosis H37Rv, with reported MIC values in the 16-32 µg/mL range [1]. Procuring 2-(3-Thienyl)pyrimidine is a critical first step for medicinal chemists looking to perform hit-to-lead optimization on this scaffold. Systematic modification of this core can be used to explore the SAR, aiming to improve potency against Mtb, optimize pharmacokinetic properties, and potentially overcome existing resistance mechanisms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Thienyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.